Ostarine
Overview
Description
It is a non-steroidal compound designed to mimic the effects of testosterone, promoting muscle growth and bone health while minimizing the side effects typically associated with anabolic steroids . Enobosarm has been investigated for various medical applications, including the treatment of muscle wasting diseases, osteoporosis, and certain types of breast cancer .
Mechanism of Action
Target of Action
Enobosarm, also known as Ostarine, GTx-024, MK-2866, and S-22, is a selective androgen receptor modulator (SARM) that primarily targets the androgen receptor (AR) . The AR is a tumor suppressor in estrogen receptor-positive (ER+) breast cancer . It is the most highly expressed steroid receptor found in up to 95% of ER+ breast cancer patients .
Mode of Action
It acts as an agonist of the AR, the biological target of androgens and anabolic steroids like testosterone and dihydrotestosterone (DHT) . It shows dissociation of effect between tissues in preclinical studies, with agonistic and anabolic effects in muscle and bone, agonistic effects in breast, and partially agonistic or antagonistic effects in the prostate gland and seminal vesicles .
Biochemical Pathways
Enobosarm’s interaction with the AR leads to the activation of specific DNA sequences called androgen response elements (AREs) to regulate the transcription of target genes . This results in the modulation of various biochemical pathways. For instance, the expression of muscle-specific, androgen-responsive genes such as S-adenosylmethionine decarboxylase and myostatin is affected by enobosarm .
Pharmacokinetics
Enobosarm is taken orally . It has a bioavailability of 100% in rats . It is metabolized by CYP3A4, UGT1A1, UGT2B7, and its metabolites include enobosarm glucuronide . The elimination half-life of enobosarm is between 14-24 hours , and it is excreted via feces (70%) and urine (21-25%) in rats .
Result of Action
Enobosarm has demonstrated anti-tumor activity in patients with ER-positive, HER2-negative advanced breast cancer . It has been shown to have varying full agonist or partial agonist or antagonist actions in specific tissues, including potent agonistic and anabolic effects in muscle and bone . It also has potent agonistic effects in AR-expressing human breast cancer cell lines like MCF-7 and MDA-MB-231 .
Action Environment
The efficacy of enobosarm can be influenced by various environmental factors. For instance, the presence of AR in the target cells is crucial for enobosarm’s action . The level of AR expression in the cells can significantly influence the clinical benefit rate of enobosarm . .
Biochemical Analysis
Biochemical Properties
Enobosarm is a nonsteroidal SARM, acting as an agonist of the androgen receptor (AR), the biological target of androgens and anabolic steroids like testosterone and dihydrotestosterone . It shows dissociation of effect between tissues in preclinical studies, with agonistic and anabolic effects in muscle and bone, agonistic effects in breast, and partially agonistic or antagonistic effects in the prostate gland and seminal vesicles .
Cellular Effects
Enobosarm has been shown to have varying full agonist or partial agonist or antagonist actions in specific tissues, including potent agonistic and anabolic effects in muscle and bone, potent agonistic effects in AR-expressing human breast cancer cell lines like MCF-7 and MDA-MB-231, and partially agonistic or antagonistic effects in the prostate gland and seminal vesicles .
Molecular Mechanism
Enobosarm acts as a ligand by diffusing into the cell and binding to the androgen receptor in the cytoplasm. This creates a receptor–ligand complex that translocates to the nucleus where it binds to DNA and acts as a transcriptional regulator of androgen genes response .
Temporal Effects in Laboratory Settings
In a phase 2 trial, enobosarm showed anti-tumor activity in patients with ER-positive, HER2-negative advanced breast cancer, showing that AR activation can result in clinical benefit . The median follow-up was 7.5 months .
Dosage Effects in Animal Models
In animal models, enobosarm has been shown to increase skeletal muscle mass
Metabolic Pathways
Enobosarm is metabolized by CYP3A4, UGT1A1, UGT2B7
Transport and Distribution
Enobosarm is orally bioavailable due to a lack of extensive first-pass metabolism. In rats, the oral bioavailability of enobosarm was found to be 100%. Enobosarm is rapidly absorbed with oral administration and reaches maximal concentrations median 1.0 hours (range 1.0–2.0 hours) following administration .
Subcellular Localization
As a ligand of the androgen receptor, it is expected to be located in the cytoplasm before it binds to the androgen receptor, and then translocates to the nucleus where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of enobosarm involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the aryl-propinamide core: This involves the reaction of 4-cyanophenol with 4-cyano-3-(trifluoromethyl)benzoyl chloride in the presence of a base to form the aryl-propinamide core.
Hydroxylation: The aryl-propinamide core is then hydroxylated using a suitable oxidizing agent to introduce the hydroxyl group.
Final coupling: The hydroxylated intermediate is coupled with 2-hydroxy-2-methylpropanamide under specific reaction conditions to yield enobosarm.
Industrial Production Methods
Industrial production of enobosarm follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Enobosarm undergoes various chemical reactions, including:
Oxidation: Enobosarm can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert enobosarm to its reduced forms.
Substitution: Enobosarm can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of enobosarm .
Scientific Research Applications
Comparison with Similar Compounds
Enobosarm is unique among selective androgen receptor modulators due to its tissue-selective effects. Similar compounds include:
Ligandrol (LGD-4033): Another SARM with similar anabolic effects but different tissue selectivity.
Testolone (RAD-140): A SARM known for its potent anabolic effects on muscle and bone.
Andarine (S-4): A SARM with a different selectivity profile, primarily affecting muscle and bone.
Enobosarm’s uniqueness lies in its balanced anabolic effects and favorable safety profile, making it a promising candidate for further clinical development .
Properties
IUPAC Name |
(2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGVJMBLXIUVRD-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233006 | |
Record name | Enobosarm | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
841205-47-8 | |
Record name | MK 2866 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=841205-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enobosarm [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841205478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enobosarm | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12078 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enobosarm | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENOBOSARM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3571H3R8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.